Structural properties and molecular weight of 2-benzamido-N-(2-methylphenyl)benzamide
Structural properties and molecular weight of 2-benzamido-N-(2-methylphenyl)benzamide
Title: Structural Architecture, Physicochemical Profiling, and Synthetic Methodology of 2-Benzamido-N-(2-methylphenyl)benzamide
Executive Summary
The rational design of small-molecule inhibitors heavily relies on privileged scaffolds that can reliably orient pharmacophores within target binding pockets. Among these, the anthranilamide (2-aminobenzamide) core has emerged as a highly versatile platform. Specifically, 2-benzamido-N-(2-methylphenyl)benzamide represents a structurally rigidified derivative with significant potential in medicinal chemistry. By incorporating a benzoyl group at the ortho-amine and an o-tolyl group at the amide nitrogen, this molecule achieves a unique conformational lock.
This technical guide provides an in-depth analysis of the structural properties, molecular weight characteristics, synthetic pathways, and pharmacological utility of 2-benzamido-N-(2-methylphenyl)benzamide, serving as a foundational reference for researchers developing novel kinase, poly(ADP-ribose) polymerase (PARP), or carbonic anhydrase inhibitors [4].
Physicochemical Properties & Molecular Weight Analysis
Understanding the exact mass and physicochemical boundaries of a lead compound is critical for predicting its pharmacokinetic behavior (ADME properties). 2-Benzamido-N-(2-methylphenyl)benzamide (Empirical Formula: C₂₁H₁₈N₂O₂ ) possesses a molecular weight of 330.38 g/mol , placing it well within the optimal Lipinski "Rule of 5" space for oral bioavailability.
The presence of two distinct amide bonds provides a balanced hydrogen-bond donor/acceptor profile, while the three aromatic rings drive its lipophilicity (estimated XLogP3 ~4.2), making it highly suitable for penetrating hydrophobic enzyme pockets [1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Pharmacological Implication |
| IUPAC Name | 2-benzamido-N-(2-methylphenyl)benzamide | Standardized nomenclature for structural databases. |
| Molecular Formula | C₂₁H₁₈N₂O₂ | Defines atomic composition and isotopic distribution. |
| Molecular Weight | 330.38 g/mol | Optimal for oral absorption (< 500 Da). |
| Exact Mass | 330.1368 Da | Crucial for High-Resolution Mass Spectrometry (HRMS) validation. |
| H-Bond Donors | 2 (Amide -NH) | Facilitates critical interactions with target hinge regions. |
| H-Bond Acceptors | 2 (Carbonyl -C=O) | Acts as anchors in water-mediated binding networks. |
| Rotatable Bonds | 4 | Low conformational entropy penalty upon target binding. |
| Estimated LogP | 4.2 | Indicates strong membrane permeability and hydrophobic pocket affinity. |
Structural Rationale and Pharmacophore Mapping
The structural elegance of 2-benzamido-N-(2-methylphenyl)benzamide lies in its steric constraints.
-
The o-Tolyl Substitution: The methyl group at the 2-position of the aniline ring induces a severe steric clash with the adjacent amide carbonyl. This forces the aromatic ring out of coplanarity with the amide plane, locking the molecule into a specific dihedral angle. This "conformational pre-organization" reduces the entropic cost of binding to target enzymes.
-
The 2-Benzamido Core: The ortho-substitution on the central benzamide ring creates an intramolecular hydrogen-bonding network (often between the benzamido -NH and the primary amide -C=O). This pseudo-ring formation mimics the flat, rigid structure of fused heterocyclic systems (like quinazolinones) while maintaining slight flexibility [3].
These features are highly analogous to established inhibitors of Casein Kinase 1 (CK1) and PARP, where the benzamide core acts as a competitive antagonist at the ATP- or NAD+-binding sites [2].
Synthetic Methodology and Analytical Validation
To ensure high purity and yield, the synthesis of 2-benzamido-N-(2-methylphenyl)benzamide is executed via a convergent two-step protocol starting from isatoic anhydride. This method is self-validating, utilizing specific thermodynamic controls and intermediate isolations.
Step-by-Step Experimental Protocol
Phase 1: Aminolysis and Ring Opening
-
Objective: Synthesize the intermediate 2-amino-N-(2-methylphenyl)benzamide.
-
Procedure:
-
Suspend isatoic anhydride (1.0 eq, 10 mmol) and 2-methylaniline (1.1 eq, 11 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 4 hours.
-
Causality Check: DMF is selected due to its high boiling point and superior solvating power for both reagents. Heating drives the nucleophilic attack of the amine on the anhydride, followed by irreversible decarboxylation (loss of CO₂), which thermodynamically drives the reaction to completion.
-
Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The cessation of CO₂ bubbling and the disappearance of the isatoic anhydride spot confirm reaction completion.
-
Quench by pouring into 100 mL of ice-cold water. Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Phase 2: Benzoylation
-
Objective: Acylate the intermediate to yield the final target compound.
-
Procedure:
-
Dissolve the intermediate (1.0 eq, 5 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
Add anhydrous pyridine (2.0 eq, 10 mmol) to the solution.
-
Causality Check: Pyridine acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the acylation, preventing the protonation of the intermediate's amine group, which would otherwise deactivate the nucleophile and halt the reaction.
-
Cool the flask to 0°C in an ice bath. Dropwise add benzoyl chloride (1.2 eq, 6 mmol) over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation & Workup: Wash the organic layer sequentially with 1N HCl (to remove residual pyridine), saturated NaHCO₃ (to neutralize unreacted benzoic acid), and brine.
-
Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from hot ethanol to yield pure 2-benzamido-N-(2-methylphenyl)benzamide.
-
Table 2: Analytical Characterization Data
| Technique | Expected Signals / Values | Diagnostic Significance |
| ¹H NMR (DMSO-d₆) | δ 10.5 (s, 1H, NH), 9.8 (s, 1H, NH), 7.1-8.0 (m, 13H, Ar-H), 2.3 (s, 3H, CH₃) | Confirms the presence of two distinct amide protons and the intact o-tolyl methyl group. |
| ¹³C NMR (DMSO-d₆) | δ ~168.5 (C=O), ~165.2 (C=O), 120-140 (Ar-C), 18.5 (CH₃) | Validates the dual carbonyl environments and the aliphatic methyl carbon. |
| LC-HRMS (ESI+) | m/z calculated for C₂₁H₁₉N₂O₂ [M+H]⁺: 331.1441; Found: 331.1445 | Unambiguous confirmation of the exact molecular weight and formula. |
Pharmacological Workflow & Target Engagement
Substituted benzamides exhibit profound biological activity by mimicking endogenous substrates. In the context of kinase inhibition (e.g., CK1δ) or PARP inhibition, the molecule operates through a highly conserved workflow [2, 4].
The diagram below maps the logical progression from chemical synthesis to target engagement and cellular response, illustrating the mechanistic pathway of the synthesized compound.
Caption: Synthetic and pharmacological workflow of 2-benzamido-N-(2-methylphenyl)benzamide.
As illustrated, once the compound enters the active site, the primary benzamide core engages the hinge region via directional hydrogen bonding, while the o-tolyl and benzoyl rings occupy adjacent hydrophobic pockets. This dual-action binding competitively excludes ATP or NAD+, leading to downstream cellular modulation (such as apoptosis in cancer cell lines).
Conclusion
2-Benzamido-N-(2-methylphenyl)benzamide is a highly tunable, low-molecular-weight (330.38 g/mol ) scaffold that exemplifies the principles of rational drug design. Its synthesis is straightforward and scalable, relying on the robust aminolysis of isatoic anhydride followed by targeted acylation. By understanding the precise physicochemical properties and the steric implications of its o-tolyl substitution, researchers can leverage this compound as a potent precursor or lead candidate in the development of next-generation enzyme inhibitors.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 724169, 2-benzamido-N-benzylbenzamide" PubChem, [Link]
-
Peifer, C., et al. "Difluoro-dioxolo-benzoimidazol-benzamides As Potent Inhibitors of CK1δ and ε with Nanomolar Inhibitory Activity on Cancer Cell Proliferation." Journal of Medicinal Chemistry, ACS Publications, 2014. [Link]
-
Georgieva, M., et al. "Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics." Molecules, MDPI, 2023. [Link]
